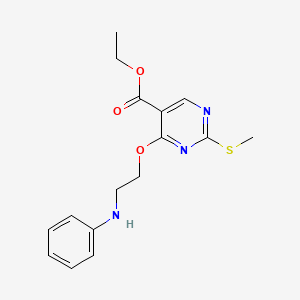

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate

Beschreibung

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a methylthio group at position 2, a 2-(phenylamino)ethoxy substituent at position 4, and an ethyl carboxylate ester at position 4. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, and intermediates in drug synthesis .

Eigenschaften

Molekularformel |

C16H19N3O3S |

|---|---|

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

ethyl 4-(2-anilinoethoxy)-2-methylsulfanylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H19N3O3S/c1-3-21-15(20)13-11-18-16(23-2)19-14(13)22-10-9-17-12-7-5-4-6-8-12/h4-8,11,17H,3,9-10H2,1-2H3 |

InChI-Schlüssel |

ZCTXJLAFLOOZLB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN=C(N=C1OCCNC2=CC=CC=C2)SC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor.

Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction.

Phenylamino Substitution: The phenylamino group can be introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium dichromate in an acidic medium.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium dichromate in aqueous perchloric acid medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: 2-methyl sulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde.

Reduction: Corresponding reduced derivatives of the compound.

Substitution: Substituted pyrimidine derivatives depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 4

The substituent at position 4 significantly influences the compound’s biological activity and physicochemical properties.

Key Observations :

- Chloro substituents (e.g., ) are electrophilic, enabling further functionalization via SNAr reactions .

- Amino groups (e.g., ) enhance solubility in polar solvents but may reduce metabolic stability .

- Aryl- or benzyl-amino substituents (e.g., ) introduce steric and electronic effects that can fine-tune binding affinity .

Variations in Position 2 Substituents

The methylthio group at position 2 is a common feature in many analogs, but other sulfur-containing groups alter reactivity and stability.

Key Observations :

Carboxylate Ester Modifications

The ethyl ester at position 5 is a common feature, but methyl esters or free carboxylic acids alter pharmacokinetics.

Key Observations :

Kinase Inhibition

The target compound’s 2-(phenylamino)ethoxy group is structurally analogous to inhibitors targeting EGFR or VEGFR kinases, where the ethoxy linker facilitates optimal positioning of the phenylamino group in the ATP-binding pocket . In contrast, ’s dihydropyrimidinone derivative with a 2-fluorophenyl group exhibits antithrombotic activity, highlighting how ring saturation alters target profiles .

Biologische Aktivität

Ethyl 2-(methylthio)-4-(2-(phenylamino)ethoxy)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an ethyl ester group and a methylthio group, along with a phenylamino ethoxy side chain. This unique structure contributes to its biological activity, particularly as a potential inhibitor of specific kinases involved in cancer progression.

Research indicates that compounds similar to this compound often function as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can affect various cellular processes including cell division and apoptosis. The inhibition of these enzymes can disrupt cancer cell proliferation and survival.

Key Mechanisms:

- Inhibition of Wee1 Kinase : This compound has been identified as a potential Wee1 kinase inhibitor. Wee1 is crucial for regulating the cell cycle; its inhibition can lead to uncontrolled cell division in cancer cells .

- Impact on Cell Cycle : By interfering with the phosphorylation processes regulated by kinases, this compound may induce cell cycle arrest in cancer cells, promoting apoptosis.

Anticancer Properties

The primary focus of research on this compound is its anticancer potential. Studies have shown promising results in various cancer models:

Other Biological Activities

In addition to its anticancer effects, preliminary studies suggest that this compound may exhibit:

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of similar compounds:

- Synthesis and Evaluation : A study synthesized various pyrimidine derivatives, including those similar to this compound, evaluating their efficacy against cancer cell lines. Results indicated that modifications in the side chains significantly affected potency .

- Comparative Studies : Research comparing the activity of this compound with established anticancer agents revealed that it could enhance the effects of traditional therapies when used in combination treatments .

- Clinical Implications : Ongoing clinical trials are exploring the efficacy of kinase inhibitors like this compound in combination with existing chemotherapy regimens to improve patient outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.